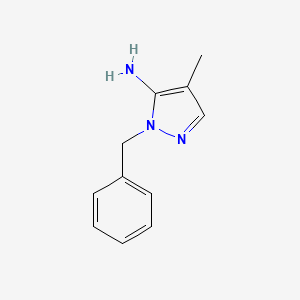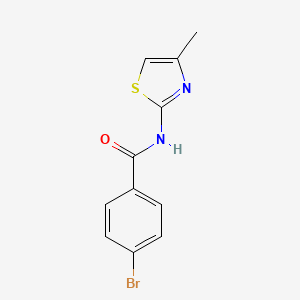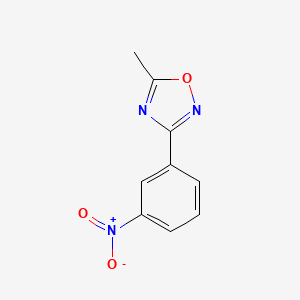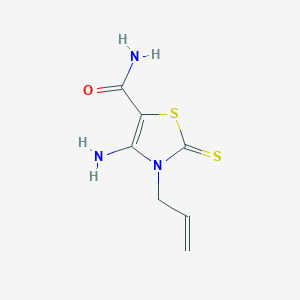
1-(Adamantan-1-yl)-2,2-dibromoethanone
Vue d'ensemble
Description
1-(Adamantan-1-yl)-2,2-dibromoethanone is an organic compound featuring an adamantane moiety attached to a dibromoethanone group. Adamantane, a highly symmetrical and rigid polycyclic hydrocarbon, is known for its stability and unique structural properties. The incorporation of adamantane into various chemical compounds often enhances their stability and bioactivity, making them valuable in diverse scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-2,2-dibromoethanone typically involves the bromination of adamantanone derivatives. One common method includes the reaction of adamantanone with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate bromoadamantane, which is further brominated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Adamantan-1-yl)-2,2-dibromoethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromoethanone group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(Adamantan-1-yl)-2-bromoethanone or 1-(Adamantan-1-yl)ethanone using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, which can further react to form various functionalized compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed:
Substitution Reactions: Formation of 1-(Adamantan-1-yl)-2-substituted ethanones, such as 1-(Adamantan-1-yl)-2-azidoethanone or 1-(Adamantan-1-yl)-2-thioethanone.
Reduction Reactions: Formation of 1-(Adamantan-1-yl)-2-bromoethanone or 1-(Adamantan-1-yl)ethanone.
Oxidation Reactions: Formation of adamantanone derivatives.
Applications De Recherche Scientifique
1-(Adamantan-1-yl)-2,2-dibromoethanone has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(Adamantan-1-yl)-2,2-dibromoethanone involves its interaction with various molecular targets and pathways. The adamantane moiety enhances the compound’s stability and facilitates its binding to specific enzymes or receptors. The dibromoethanone group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of cellular processes, such as enzyme inhibition or activation, ultimately leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-(Adamantan-1-yl)-2-bromoethanone: A mono-brominated derivative with similar reactivity but different substitution patterns.
1-(Adamantan-1-yl)ethanone: A non-brominated derivative with reduced reactivity compared to the dibromoethanone.
1-(Adamantan-1-yl)-2-azidoethanone: A derivative with an azido group, exhibiting different reactivity and potential biological activities.
Uniqueness: 1-(Adamantan-1-yl)-2,2-dibromoethanone is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The dibromoethanone group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-(1-adamantyl)-2,2-dibromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJXVMSXFQUDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352250 | |
| Record name | 1-(adamantan-1-yl)-2,2-dibromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26525-25-7 | |
| Record name | 2,2-Dibromo-1-tricyclo[3.3.1.13,7]dec-1-ylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26525-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(adamantan-1-yl)-2,2-dibromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26525-25-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















